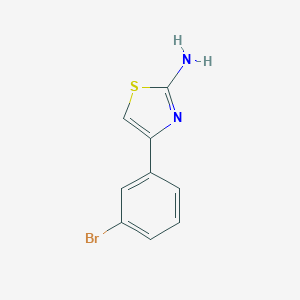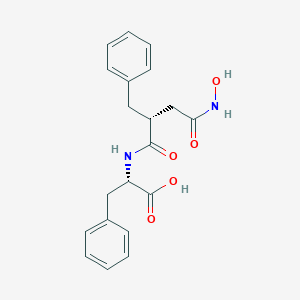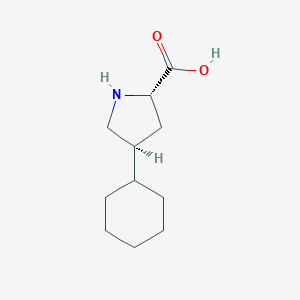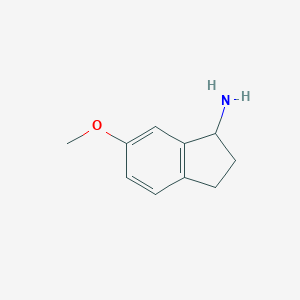
4-(3-Bromophenyl)-1,3-Thiazol-2-amin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to "4-(3-Bromophenyl)-1,3-thiazol-2-amine" involves multi-step pathways including nucleophilic addition, cyclization, and substitution reactions. For example, the synthesis of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives has been described through a three-step pathway, involving characterization techniques such as NMR, FT-IR, and mass spectral analysis, along with X-ray diffraction studies (Nadaf et al., 2019). Another approach involves the copper-catalyzed transformation of 4-(2-Bromophenyl)-1,2,3-chalcogenodiazoles in the presence of a base and amines to afford 2-aminobenzo[b]chalcogenophenes (Popova et al., 2018).
Wissenschaftliche Forschungsanwendungen
Pharmakologie
Antibakterielle und Antikrebs-Eigenschaften: Diese Verbindung wurde auf ihr Potenzial zur Bekämpfung mikrobieller Resistenz und zur Verbesserung der Wirksamkeit chemotherapeutischer Mittel gegen Krebs untersucht. Derivate von 4-(3-Bromophenyl)-1,3-Thiazol-2-amin haben eine vielversprechende antimikrobielle Aktivität in vitro und Antikrebsaktivität gegen humane Brustadenokarzinom-Zellinien gezeigt .
Materialwissenschaften
Ligand für Rezeptoren des Zentralnervensystems: In den Materialwissenschaften wurde diese Verbindung als potenzieller Ligand für verschiedene Rezeptoren im Zentralnervensystem identifiziert. Seine Fähigkeit, mit Rezeptoren zu interagieren, macht es nützlich, um die Rezeptorfunktion und ihre Rolle in physiologischen Prozessen zu verstehen.
Chemische Synthese
Synthese heterocyclischer Verbindungen: Die Verbindung dient als Gerüst für die Synthese heterocyclischer Verbindungen, die Schwefel- und Stickstoffatome besitzen. Diese Verbindungen sind aufgrund ihrer bestätigten biologischen und pharmakologischen Aktivitäten, einschließlich antibakterieller, antifungaler und Antitumoraktivitäten, von Interesse .
Biologische Forschung
Neurotoxizitätsstudien: Ein Derivat von this compound wurde in neuartigen Forschungsarbeiten verwendet, um neurotoxische Potentiale zu untersuchen. Die Studie konzentrierte sich auf die Acetylcholinesterase-Aktivität und die Malondialdehyd-Spiegel im Gehirn, die mit Verhaltensparametern und Schwimmvermögen verbunden sind .
Umweltwissenschaften
Potenzielle Auswirkungen auf die Umwelt: Obwohl spezifische Studien zu this compound in den Umweltwissenschaften begrenzt sind, wurden verwandte Bromphenylverbindungen auf ihre Auswirkungen auf die Umwelt untersucht, insbesondere in Bezug auf aquatische Toxizität und potenzielle Gefahren .
Analytische Chemie
Radiosynthese von PET-Tracer: Die Verbindung wurde bei der Radiosynthese von PET-Tracer verwendet, insbesondere für die automatisierte Synthese von 2-[18F]Fluor-N-(3-Bromophenyl)-6,7-Dimethoxychinazolin-4-amin. Dieser Prozess beinhaltet eine vereinfachte Reinigungstechnik, die für die PET-Bildgebung in der medizinischen Diagnostik entscheidend ist .
Wirkmechanismus
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been studied for their antimicrobial and anticancer activities . These compounds have shown promising activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Related compounds have shown to interact with their targets leading to changes in cell proliferation . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .
Biochemical Pathways
Related compounds have been associated with the inhibition of cell proliferation in cancer cell lines
Pharmacokinetics
Related compounds have shown promising adme properties in molecular docking studies . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Related compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNKBFMOKUBDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352335 | |
| Record name | 4-(3-Bromophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105512-81-0 | |
| Record name | 4-(3-Bromophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromophenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(3-Bromophenyl)-1,3-thiazol-2-amine a promising candidate for cholinesterase inhibition?
A1: This compound exhibited the most potent inhibitory activity against butyrylcholinesterase (BuChE) among the tested coumarin-phenylthiazole conjugates, demonstrating an IC₅₀ value of 3.54 μM []. This suggests a potential for further development as a therapeutic agent targeting cholinergic pathways, particularly in conditions where BuChE activity is implicated.
Q2: How does the structure of 4-(3-Bromophenyl)-1,3-thiazol-2-amine relate to its activity?
A2: The research indicated that substitutions at the 3-position of the phenylthiazole ring, particularly with a bromine atom, led to enhanced inhibitory activity against BuChE []. This suggests that the presence and position of the bromine atom play a crucial role in the compound's interaction with the enzyme's active site. Further studies exploring the structure-activity relationship could optimize the compound's potency and selectivity for specific cholinesterase isoforms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)



![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)

